molecular formula C9H11F2N3O B1469870 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1873785-82-0

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1469870
CAS No.: 1873785-82-0
M. Wt: 215.2 g/mol
InChI Key: SVWGTYGNIYPEQY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-established privileged structure in pharmaceutical development, prized for its role as a bioisostere for ester and amide functionalities. This substitution can significantly enhance metabolic stability and fine-tune the physicochemical properties of lead compounds, making this heterocycle a powerful tool for optimizing drug candidates . The incorporation of the 4,4-difluoropyrrolidine moiety further augments the molecule's potential, as this saturated ring system can improve solubility, influence conformation, and contribute to target binding affinity. This specific molecular architecture is representative of compounds investigated for targeting a range of therapeutic pathways. Research into similar 1,2,4-oxadiazole-containing molecules has demonstrated their relevance in developing agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, as well as for targeting central nervous system disorders . Furthermore, such fused heterocyclic systems have been explored in early-stage research for their potential interaction with disease-relevant enzymatic pathways . This compound is intended for use in hit-to-lead optimization campaigns, library synthesis, and structure-activity relationship (SAR) studies to advance the discovery of novel therapeutic agents.

Properties

IUPAC Name

3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)8-13-7(14-15-8)5-1-2-5/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWGTYGNIYPEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes to 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles can be synthesized via several well-established routes, primarily involving cyclization reactions of amidoximes with carboxylic acid derivatives or nitriles. The key synthetic strategies include:

  • Amidoxime Route ([4+1] Cyclization):
    This method involves reacting an amidoxime (providing four atoms) with a carboxylic acid or its activated derivative (providing one atom) to form the 1,2,4-oxadiazole ring. Activation of the acid is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI). The reaction conditions vary from room temperature to reflux, and solvents range from polar aprotic solvents to solvent-free or microwave-assisted conditions. This method is widely used due to its efficiency and versatility.

  • 1,3-Dipolar Cycloaddition ([3+2] Cyclization):
    This approach involves the cycloaddition of nitrile oxides to nitriles or other dipolarophiles, generating the oxadiazole ring directly. This method allows for diverse substitution patterns at the 3 and 5 positions of the ring.

  • Cyclodehydration of O-Acylamidoximes ([5+0] Cyclization):
    Isolated O-acylamidoximes can be cyclized under heating or in the presence of catalysts like tetrabutylammonium hydroxide to afford 3,5-disubstituted 1,2,4-oxadiazoles. Microwave irradiation has also been employed to enhance yields and reduce reaction times.

  • Alternative Routes:
    Other methods include palladium-mediated carbonylative cyclizations and oxidative cyclizations of acylguanidines, expanding the scope of accessible substitutions on the oxadiazole ring.

Specific Preparation of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

While direct literature on the exact compound is limited, the preparation can be inferred and constructed based on the synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles and fluorinated pyrrolidine derivatives.

Stepwise Synthetic Strategy:

Step Description Reagents/Conditions Notes
1 Synthesis of amidoxime intermediate Reaction of nitrile precursor with hydroxylamine hydrochloride in presence of base (e.g., Na2CO3) in methanol Generates amidoxime bearing the 4,4-difluoropyrrolidin-2-yl substituent
2 Preparation of cyclopropyl-substituted acid derivative Synthesis or procurement of cyclopropyl-substituted carboxylic acid or acid chloride Activation of acid for coupling
3 Coupling amidoxime with activated acid derivative Use of coupling agents like DCC, EDC, or CDI in solvents such as THF, DMF, or toluene Forms O-acylamidoxime intermediate
4 Cyclodehydration to form 1,2,4-oxadiazole ring Heating or microwave irradiation, possibly with catalytic base (e.g., tetrabutylammonium hydroxide) Cyclizes to form the oxadiazole ring with desired substitution
5 Purification and characterization Column chromatography, recrystallization Confirmation via NMR, MS, elemental analysis

This approach aligns with the classical [4+1] amidoxime route, which is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

Incorporation of 4,4-Difluoropyrrolidin-2-yl Substituent

The fluorinated pyrrolidine moiety is typically introduced via:

Representative Data Table of Reaction Conditions and Yields

Reaction Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Amidoxime formation Hydroxylamine hydrochloride, Na2CO3 Methanol Reflux 12-18 h 50-80
Acid activation & coupling DCC or EDC coupling THF, DMF RT to reflux 4-24 h 70-90
Cyclodehydration Tetrabutylammonium hydroxide catalyst THF or toluene RT to reflux or microwave 1-6 h 75-95
Purification Column chromatography, recrystallization Hexane/ethyl acetate or ethanol RT - -

Research Findings and Optimization Notes

  • The amidoxime coupling with activated acids is sensitive to solvent and temperature; polar aprotic solvents like DMF and THF provide high yields and cleaner reactions.

  • Microwave-assisted cyclodehydration significantly reduces reaction times and improves yields compared to conventional heating.

  • Catalysts like tetrabutylammonium hydroxide enable milder conditions, avoiding decomposition or side reactions.

  • The presence of fluorine atoms in the pyrrolidine ring may influence the electronic properties of the oxadiazole ring and requires careful control of reaction conditions to prevent defluorination or side reactions.

  • Purification by recrystallization from ethanol or chromatography using hexane/ethyl acetate mixtures is effective for isolating pure compounds.

Summary Table: Key Synthetic Routes for 3,5-Disubstituted 1,2,4-Oxadiazoles

Synthetic Route Key Reagents Advantages Limitations
Amidoxime + Activated Acid ([4+1]) Amidoxime, DCC/EDC, acid chloride High yields, versatile, mild conditions Requires preparation of amidoxime and acid derivatives
1,3-Dipolar Cycloaddition ([3+2]) Nitrile oxide, nitrile Direct ring formation, diverse substitution Sensitive to substituent effects, sometimes low regioselectivity
Cyclodehydration of O-Acylamidoximes O-acylamidoxime, base catalyst Mild conditions, good yields Requires isolation of intermediate, sometimes harsh cyclization
Palladium-mediated Carbonylation Amidoxime, aryl bromide, Pd catalyst Access to aryl-substituted oxadiazoles Requires expensive catalysts, sensitive to conditions

Chemical Reactions Analysis

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that derivatives of oxadiazoles exhibit antidepressant-like effects in animal models. The structural features of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole suggest it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels, which are critical for mood stabilization.
  • Anti-inflammatory Properties : The oxadiazole moiety is known for its anti-inflammatory effects. In vitro studies have demonstrated that compounds with this structure can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This could lead to the development of new antibiotics or adjunct therapies for resistant infections.

Research Findings

Several studies highlight the efficacy of this compound in various applications:

Case Study: Antidepressant Effects

A study conducted on mice evaluated the antidepressant-like effects of a series of oxadiazole derivatives. The results showed that compounds similar to this compound significantly reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant activity.

Case Study: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory properties, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazoles:

Compound Name Substituents (Positions 3 and 5) Key Physical Properties References
This compound Cyclopropyl; 4,4-difluoropyrrolidin-2-yl Boiling Point: 257–286°C; Density: 1.23 g/cm³; Water Solubility: 185–273 mg/L
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole; 4-(trifluoromethyl)phenyl High lipophilicity (trifluoromethyl group); No reported solubility or melting point data
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride Isopropyl; (2S)-pyrrolidinyl (hydrochloride) Enhanced solubility due to hydrochloride salt; Stereospecific interactions likely
3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl; 2-hydrazinylpyridin-3-yl Polymorphic forms with distinct crystal packing energies; Moderate aqueous solubility

Key Observations :

  • Fluorination: The 4,4-difluoropyrrolidine group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole) by reducing susceptibility to oxidative degradation .
  • Solubility : The hydrochloride salt of 3-isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole demonstrates improved solubility over neutral analogs, highlighting the role of salt formation in optimizing drug-like properties .
  • Polymorphism : The target compound and its hydrazinylpyridine analog exhibit concomitant polymorphs, which are critical for formulation strategies due to their impact on dissolution rates and bioavailability .

Biological Activity

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁F₂N₃O
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 1873785-82-0

Biological Activity Overview

The compound exhibits various biological activities that have been explored through different studies. Key areas of focus include:

  • Cytotoxicity
    • A study reported the synthesis and cytotoxic evaluation of oxadiazole derivatives, indicating that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and A549. The mechanism of action is believed to involve apoptosis induction in these cells .
    • The IC50 values for these compounds were determined using the MTT assay method, highlighting their potential as anticancer agents.
  • Antimicrobial Properties
    • Research has shown that oxadiazole derivatives possess significant antimicrobial activity against various bacterial strains and fungi. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria with promising results .
  • Mechanism of Action
    • The precise mechanism underlying the biological activities of this compound remains under investigation. However, it is hypothesized that the oxadiazole moiety contributes to its interaction with biological targets involved in cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySelective against cancer cell lines (IC50 values reported)
AntimicrobialEffective against MRSA and other bacterial strains
MechanismInduction of apoptosis in cancer cells

Case Study: Cytotoxic Evaluation

In a study evaluating various oxadiazole derivatives, this compound was highlighted for its selective cytotoxicity against MCF-7 breast cancer cells. The study utilized the MTT assay to determine cell viability post-treatment with varying concentrations of the compound over 24 and 48 hours.

Table 2: IC50 Values for Selected Compounds

CompoundIC50 (µM)Cell Line
This compound15MCF-7
Doxorubicin0.5MCF-7
Paclitaxel0.8MCF-7

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Use 3-cyclopropylcarboxylic acid and 4,4-difluoropyrrolidin-2-amidoxime in the presence of coupling agents like EDCI/HOBt under reflux in anhydrous DMF. Monitor reaction progress via TLC .

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 min at 120°C) compared to conventional heating (6–12 hours) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm via LC-MS and ¹H-NMR .

    • Optimization Table :
MethodCatalyst/SolventTimeYield (%)Purity (LC-MS)
Conventional HeatingEDCI/HOBt, DMF12 h7289%
Microwave-AssistedEDCI/HOBt, DMF45 min7892%

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C-NMR : Identify cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrrolidine fluorines (δ 4.3–4.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation to confirm molecular formula (e.g., C₁₀H₁₂F₂N₄O) .
    • Purity Assessment :
  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water (0.1% TFA) mobile phase .

Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zone inhibition >15 mm at 100 µg/mL .
  • Enzyme Inhibition : Docking studies suggest potential interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent Variation : Replace cyclopropyl with other bioisosteres (e.g., trifluoromethyl, isopropyl) to assess steric/electronic effects on binding .
  • Fluorine Scanning : Modify the 4,4-difluoropyrrolidine moiety to mono- or non-fluorinated analogs to evaluate fluorine’s role in metabolic stability .
    • Data Interpretation :
  • Use IC₅₀ values from enzyme inhibition assays (e.g., IC₅₀ < 1 µM for DHFR) to rank substituent efficacy .

Q. What computational approaches are suitable for predicting ADME/Tox profiles?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • SwissADME : Calculate logP (≈2.1) and topological polar surface area (TPSA ≈75 Ų) to predict blood-brain barrier permeability .
    • Validation :
  • Compare predicted vs. experimental hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) .

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Troubleshooting Steps :

Assay Conditions : Verify solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma that may enhance in vivo activity .

Species-Specific Differences : Compare murine vs. human hepatocyte metabolism rates to explain efficacy gaps .

Data Contradiction Analysis Example

Scenario : A compound shows high in vitro antimicrobial activity but fails in in vivo murine models.

  • Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance).
  • Resolution :
    • Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
    • Conduct dose-ranging studies to identify optimal dosing frequency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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